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molecular formula C8H16N2 B8453099 1-(1-Methylcyclopropyl)piperazine

1-(1-Methylcyclopropyl)piperazine

Cat. No. B8453099
M. Wt: 140.23 g/mol
InChI Key: JEXCKZNACNENIV-UHFFFAOYSA-N
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Patent
US08129366B2

Procedure details

4-(1-Methylcyclopropan-1-yl)piperazine-1-carboxylic acid benzyl ester (509 mg, 1.86 mmol) was dissolved in ethanol (20 mL), and 10% palladium hydroxide/carbon (100 mg) was added thereto. The mixture was stirred for 20 hours at room temperature under a hydrogen stream at normal pressure. The catalyst was separated by filtration, and then the reaction liquor was concentrated under reduced pressure, and dried to obtain the title compound (193 mg, 74%) as an oily matter. This compound was used in the subsequent reaction without performing further purification.
Name
4-(1-Methylcyclopropan-1-yl)piperazine-1-carboxylic acid benzyl ester
Quantity
509 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][N:14]([C:17]2([CH3:20])[CH2:19][CH2:18]2)[CH2:13][CH2:12]1)=O)C1C=CC=CC=1>C(O)C.[OH-].[OH-].[Pd+2]>[CH3:20][C:17]1([N:14]2[CH2:15][CH2:16][NH:11][CH2:12][CH2:13]2)[CH2:19][CH2:18]1 |f:2.3.4|

Inputs

Step One
Name
4-(1-Methylcyclopropan-1-yl)piperazine-1-carboxylic acid benzyl ester
Quantity
509 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCN(CC1)C1(CC1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 hours at room temperature under a hydrogen stream at normal pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the reaction liquor was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC1(CC1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 193 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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